

Commercial Sourcing and Synthetic Routes for Methyl 4-ethynylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-ethynylbenzoate

Cat. No.: B1361237

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Introduction

Methyl 4-ethynylbenzoate is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry, materials science, and bioconjugation. Its terminal alkyne group allows for participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the methyl ester moiety provides a handle for further functionalization or can act as a key structural component. This technical guide provides an in-depth overview of the commercial availability of **Methyl 4-ethynylbenzoate** and details a common and reliable synthetic protocol for its laboratory-scale preparation.

Commercial Suppliers

Methyl 4-ethynylbenzoate is readily available from a range of chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific needs of the intended application. Below is a summary of prominent commercial sources.

Supplier	Product Number(s)	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich	724653	≥90%	3034-86-4	C ₁₀ H ₈ O ₂	160.17
Santa Cruz Biotechnology	sc-273338	Not Specified	3034-86-4	C ₁₀ H ₈ O ₂	160.17
TCI Chemicals	M2768	>98.0% (GC)	3034-86-4	C ₁₀ H ₈ O ₂	160.17
Thermo Scientific	AC456730050	97%	3034-86-4	C ₁₀ H ₈ O ₂	160.17
Synblock	SB02398	NLT 98%	3034-86-4	C ₁₀ H ₈ O ₂	160.17

Synthetic Experimental Protocols

The most prevalent and efficient synthesis of **Methyl 4-ethynylbenzoate** involves a two-step sequence: a Sonogashira coupling of an aryl halide with a protected acetylene, followed by a deprotection step. The following protocol is a robust method starting from either methyl 4-iodobenzoate or methyl 4-bromobenzoate.

Step 1: Sonogashira Coupling - Synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate[1][2]

This step involves the palladium- and copper-catalyzed cross-coupling of methyl 4-halobenzoate with trimethylsilylacetylene. The trimethylsilyl group serves as a protecting group for the terminal alkyne.

Materials:

- Methyl 4-iodobenzoate or Methyl 4-bromobenzoate
- Trimethylsilylacetylene

- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N) or another suitable amine base
- Anhydrous tetrahydrofuran (THF) or other suitable solvent

Procedure:

- To a two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add methyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03-0.05 eq), and copper(I) iodide (0.01-0.02 eq).
- Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).
- Add anhydrous triethylamine (as solvent or co-solvent with THF).
- Purge the mixture with the inert gas for approximately 30 minutes.
- To the stirred mixture, add trimethylsilylacetylene (1.1-1.5 eq) via syringe.
- Heat the reaction mixture to a temperature ranging from room temperature to 80°C and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Deprotection - Synthesis of Methyl 4-ethynylbenzoate[1][2]

The trimethylsilyl protecting group is removed to yield the final product.

Materials:

- Methyl 4-((trimethylsilyl)ethynyl)benzoate
- Potassium carbonate (K_2CO_3) or Tetrabutylammonium fluoride (TBAF)
- Methanol or Tetrahydrofuran (THF)

Procedure using Potassium Carbonate:[1]

- Dissolve methyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.
- Add potassium carbonate (2.0 eq) to the solution.
- Stir the mixture at room temperature for approximately 90 minutes, monitoring the reaction by TLC.
- Once the reaction is complete, remove the methanol under reduced pressure.
- The residue can be purified by column chromatography on silica gel to afford **Methyl 4-ethynylbenzoate** as a white powder.

Alternative Procedure using TBAF:[2]

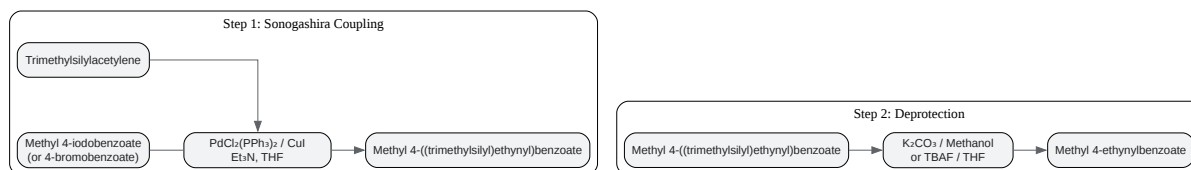
- Dissolve methyl 4-((trimethylsilyl)ethynyl)benzoate in THF.
- Add a 1.0 M solution of TBAF in THF (1.0 eq).
- Stir the reaction mixture at room temperature for 15-30 minutes.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography.

Visualizations

Signaling Pathway

The synthesis of **Methyl 4-ethynylbenzoate** does not involve a biological signaling pathway. However, the logical workflow of the synthesis can be visualized.

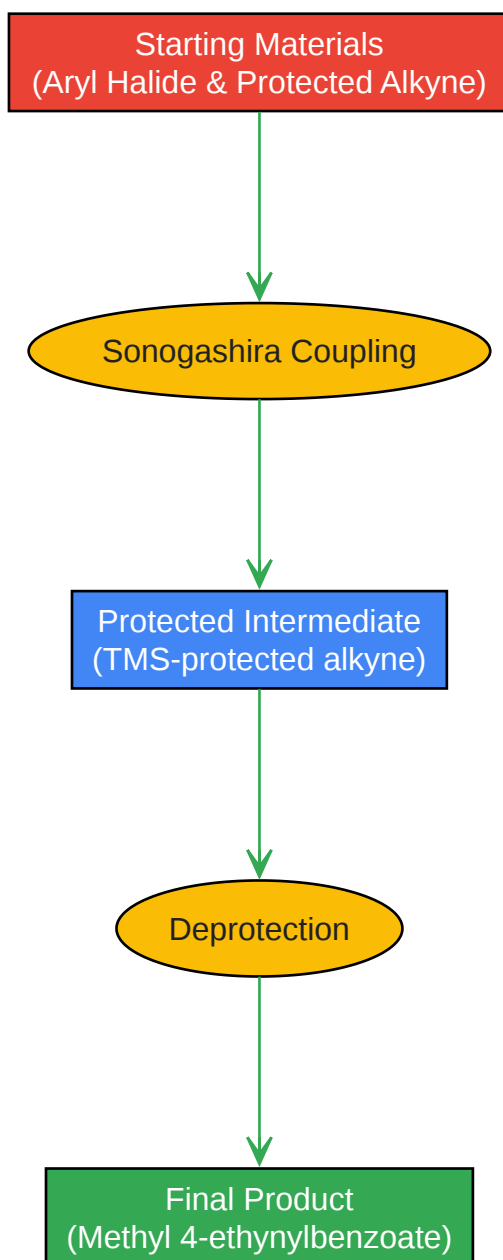
Experimental Workflow



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Caption: Synthetic workflow for **Methyl 4-ethynylbenzoate**.

Logical Relationship Diagram



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Caption: Logical steps in the synthesis of **Methyl 4-ethynylbenzoate**.

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References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. rsc.org [rsc.org]
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